molecular formula C5H8BrClN4 B13546436 1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride CAS No. 2803863-04-7

1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride

Cat. No.: B13546436
CAS No.: 2803863-04-7
M. Wt: 239.50 g/mol
InChI Key: NMYNNQLBQMFNNI-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride is a compound that belongs to the class of azetidines and triazoles. Azetidines are four-membered nitrogen-containing heterocycles, while triazoles are five-membered rings containing three nitrogen atoms. The combination of these two moieties in a single molecule provides unique chemical and biological properties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride is unique due to the presence of both azetidine and triazole rings in a single molecule, which imparts distinct chemical and biological properties. Its bromine substituent also allows for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

2803863-04-7

Molecular Formula

C5H8BrClN4

Molecular Weight

239.50 g/mol

IUPAC Name

1-(azetidin-3-yl)-5-bromo-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C5H7BrN4.ClH/c6-5-8-3-9-10(5)4-1-7-2-4;/h3-4,7H,1-2H2;1H

InChI Key

NMYNNQLBQMFNNI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C(=NC=N2)Br.Cl

Origin of Product

United States

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